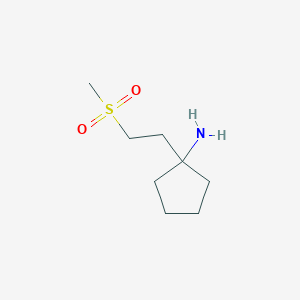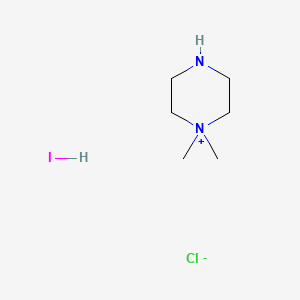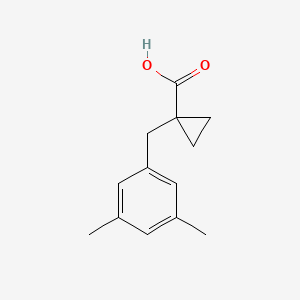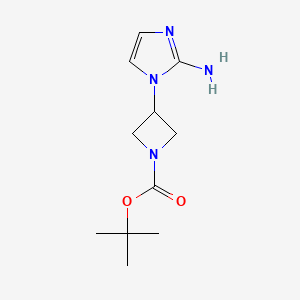![molecular formula C10H11ClFNSi B13603862 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl-ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluoropyridine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Oxidation Products: Oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving pyridine derivatives.
Industry: Used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application
Molecular Targets: The chloro and fluoro substituents can form hydrogen bonds or halogen bonds with biological targets, while the trimethylsilyl-ethynyl group can participate in π-π interactions.
Pathways Involved: The compound can modulate pathways involving pyridine receptors or enzymes that interact with pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine: Similar structure but with a methyl group instead of a fluoro group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trimethylsilyl-ethynyl group.
Uniqueness
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the combination of its chloro, fluoro, and trimethylsilyl-ethynyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-fluoropyridin-4-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNSi/c1-14(2,3)5-4-8-6-10(11)13-7-9(8)12/h6-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNZGYFBUKGVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)



